2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
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Overview
Description
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline is an organic compound that belongs to the class of triazoles and anilines. This compound is characterized by the presence of a triazole ring substituted with ethyl and methyl groups, and an aniline moiety substituted with a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced to the triazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.
Coupling with Aniline: The triazole derivative is then coupled with 3-fluoroaniline through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The triazole ring is known to interact with metal ions, which can influence its activity in coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline: This compound has a similar triazole ring but differs in the substitution pattern on the aniline moiety.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline: This compound lacks the fluorine atom present in 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H13FN4 |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H13FN4/c1-3-9-14-11(16(2)15-9)10-7(12)5-4-6-8(10)13/h4-6H,3,13H2,1-2H3 |
InChI Key |
GEEUDDIIBSYEHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=C(C=CC=C2F)N)C |
Origin of Product |
United States |
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